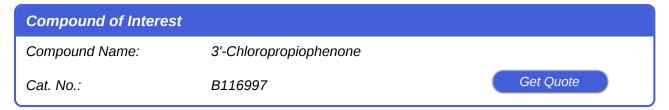


Application Notes: Synthesis of Dapoxetine from 3'-Chloropropiophenone

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapoxetine, a selective serotonin reuptake inhibitor (SSRI), is primarily used for the treatment of premature ejaculation. Its synthesis often utilizes **3'-Chloropropiophenone** as a key starting material. This document provides detailed application notes and experimental protocols for the synthesis of Dapoxetine hydrochloride, beginning with the initial condensation of **3'-Chloropropiophenone** with **1**-naphthol. The synthetic route involves a three-step process: condensation, asymmetric reduction, and amination, followed by salt formation. These notes are intended to guide researchers in the efficient and stereoselective synthesis of this active pharmaceutical ingredient (API).

Synthetic Pathway Overview

The synthesis of Dapoxetine from **3'-Chloropropiophenone** follows a well-established pathway. The initial step involves the Williamson ether synthesis, where **1**-naphthol is reacted with **3'-Chloropropiophenone** to form **3**-(**1**-naphthyloxy)-**1**-phenyl-**1**-propanone. This intermediate is then subjected to an asymmetric reduction to yield the crucial chiral intermediate, (S)-**3**-(**1**-naphthyloxy)-**1**-phenyl-**1**-propanol. Finally, the hydroxyl group is converted to a dimethylamino group, followed by the formation of the hydrochloride salt to yield Dapoxetine hydrochloride.





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